

Peptide 401: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peptide 401

Cat. No.: B549713

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide 401, also known as Mast Cell Degranulating (MCD) Peptide, is a significant bioactive component of bee venom from the *Apis mellifera* (honeybee). Accounting for approximately 2-3% of the venom's dry weight, this 22-amino acid polypeptide is characterized by two disulfide bridges that contribute to its potent biological activities.^[1] Primarily recognized for its powerful mast cell degranulating and anti-inflammatory properties, **Peptide 401** has garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the discovery, origin, biochemical properties, and mechanisms of action of **Peptide 401**. It includes detailed experimental protocols for its isolation and functional characterization, alongside a quantitative summary of its biological effects, to serve as a valuable resource for researchers in the field.

Discovery and Origin

Peptide 401 was first identified as a constituent of honeybee venom (*Apis mellifera*).^[1] Its discovery was linked to the observation that bee venom could induce histamine release from mast cells, a key event in allergic and inflammatory responses. Subsequent research led to the isolation and characterization of this potent mast cell degranulating factor, which was designated **Peptide 401**. It is a 22-amino acid peptide with the sequence Ile-Lys-Cys-Asn-Cys-Lys-Arg-His-Val-Ile-Lys-Pro-His-Ile-Cys-Arg-Lys-Ile-Cys-Gly-Lys-Asn-NH₂, and contains two disulfide bridges between Cys3-Cys15 and Cys5-Cys19.^[1]

Biochemical Properties

A summary of the key biochemical properties of **Peptide 401** is presented in the table below.

Property	Value	Reference
Amino Acid Sequence	IKCNCKRHVIKPHICRKICGKN -NH ₂	[1]
Molecular Weight	~2587 Da	
Number of Amino Acids	22	[1]
Disulfide Bridges	Cys3-Cys15, Cys5-Cys19	[1]
Source	Apis mellifera (Honeybee) venom	[1]
Concentration in Venom	~2-3% of dry weight	

Biological Activity and Mechanism of Action

Peptide 401 exhibits two primary, and seemingly paradoxical, biological activities: mast cell degranulation at low concentrations and potent anti-inflammatory effects.

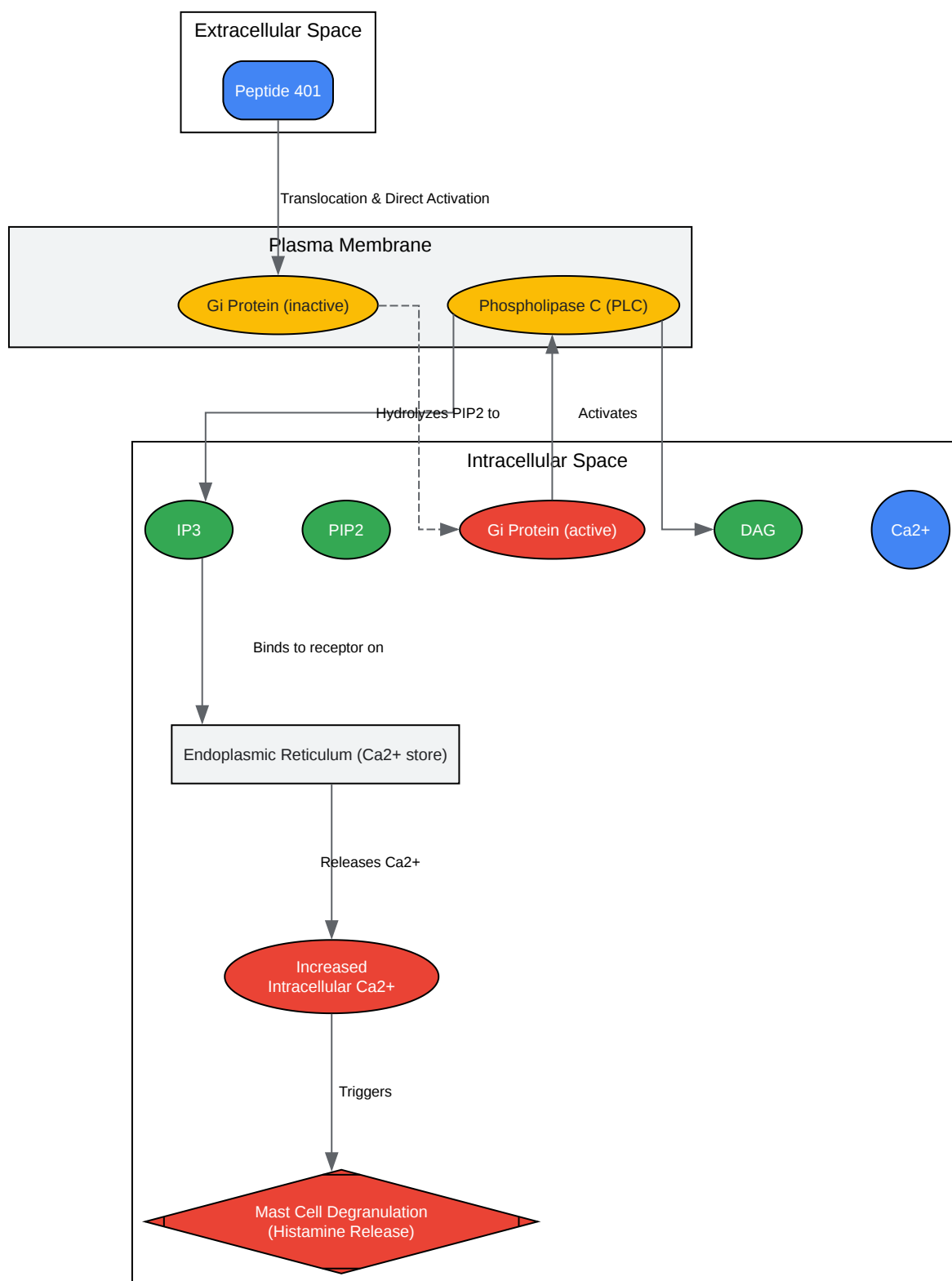
Mast Cell Degranulation

Peptide 401 is a highly potent mast cell degranulator, triggering the release of histamine and other inflammatory mediators from mast cell granules. The mechanism of action is believed to be receptor-independent and involves the direct activation of heterotrimeric G-proteins, likely of the Gi subtype.[\[2\]](#)[\[3\]](#)

The proposed signaling pathway is as follows:

- **Membrane Translocation:** **Peptide 401**, being a cationic peptide, is thought to translocate across the mast cell plasma membrane.[\[2\]](#)
- **G-Protein Activation:** Once inside the cell, it directly interacts with and activates the alpha subunit of a Gi-protein.[\[2\]](#)[\[3\]](#)

- Phospholipase C (PLC) Activation: The activated G-protein stimulates phospholipase C (PLC).^[2]
- IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca^{2+}). This initial release triggers a more sustained influx of extracellular Ca^{2+} through store-operated calcium channels.
- Degranulation: The resulting increase in intracellular Ca^{2+} concentration is a critical signal for the fusion of histamine-containing granules with the plasma membrane, leading to the exocytosis of their contents.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **Peptide 401**-induced mast cell degranulation.

Anti-inflammatory Activity

Paradoxically, **Peptide 401** exhibits potent anti-inflammatory properties in various animal models.^[1] This effect is observed at doses that are also capable of causing mast cell degranulation. The precise mechanism of its anti-inflammatory action is not fully elucidated but is thought to be, at least in part, a consequence of mast cell degranulation in vivo.^[2] One hypothesis is that the initial release of inflammatory mediators from mast cells triggers a subsequent counter-regulatory anti-inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of **Peptide 401**.

Table 1: Mast Cell Degranulating Activity

Parameter	Cell Type	Value	Reference
Histamine Release	Rat Peritoneal Mast Cells	Potent histamine releaser	^[4] ^[5]
EC50 for Histamine Release	Rat Peritoneal Mast Cells	~15 μ M (for a similar peptide)	^[6]

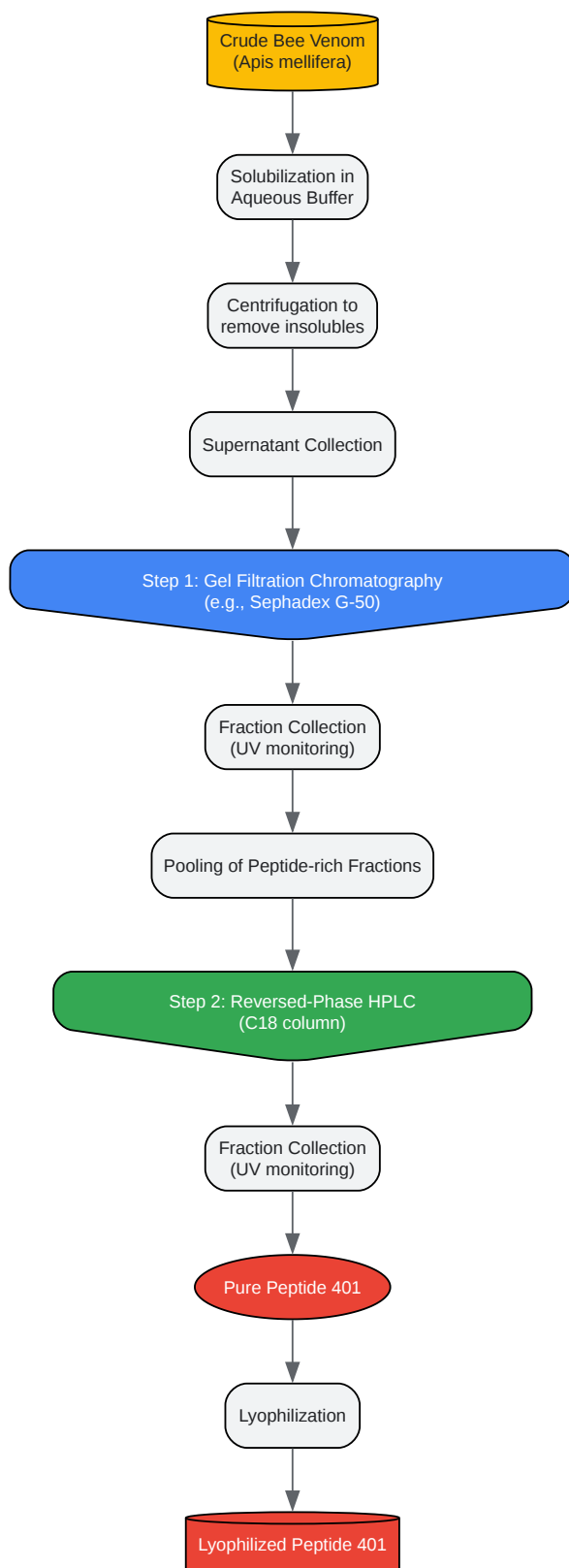
Table 2: Anti-inflammatory Activity in Animal Models

Animal Model	Parameter	Dose	Effect	Reference
Carrageenan-induced paw edema in rats	Edema Inhibition	ED50 ~0.1 mg/kg	Substantial inhibition of edema	^[1]
Adjuvant-induced arthritis in rats	Arthritis Score	Not specified	Potent anti-arthritic activity	^[1]
Turpentine-induced arthritis in rats	Joint Swelling	0.1 mg/kg	Significant inhibition of swelling	^[1]

Experimental Protocols

Isolation and Purification of **Peptide 401** from Bee Venom

This protocol describes a general method for the isolation and purification of **Peptide 401** from crude honeybee venom using a two-step chromatographic process.



[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **Peptide 401** from bee venom.

Materials:

- Crude honeybee (*Apis mellifera*) venom
- Sephadex G-50 gel filtration medium
- C18 reversed-phase HPLC column
- Ammonium acetate buffer (e.g., 0.1 M, pH 4.75)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Chromatography system (FPLC or HPLC)
- Fraction collector
- Spectrophotometer (for UV detection at 280 nm)
- Lyophilizer

Procedure:

- Solubilization: Dissolve the crude bee venom in the ammonium acetate buffer.
- Clarification: Centrifuge the solution to remove any insoluble material.
- Gel Filtration Chromatography:
 - Equilibrate a Sephadex G-50 column with the ammonium acetate buffer.
 - Load the supernatant onto the column.
 - Elute the components with the same buffer, collecting fractions.
 - Monitor the elution profile by measuring the absorbance at 280 nm.

- Pool the fractions corresponding to the peptide peak containing **Peptide 401** (this will require prior calibration or analysis of fractions by other means such as SDS-PAGE).
- Reversed-Phase HPLC (RP-HPLC):
 - Equilibrate a C18 RP-HPLC column with a low concentration of ACN in water with 0.1% TFA (e.g., 5% ACN).
 - Load the pooled fractions from the gel filtration step onto the column.
 - Elute the peptides using a linear gradient of increasing ACN concentration (e.g., 5% to 60% ACN over 60 minutes) in water with 0.1% TFA.
 - Monitor the elution at 214 nm and 280 nm.
 - Collect the fractions corresponding to the **Peptide 401** peak.
- Purity Analysis and Lyophilization:
 - Assess the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
 - Pool the pure fractions and lyophilize to obtain the purified **Peptide 401** as a powder.

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol details the procedure for measuring **Peptide 401**-induced histamine release from isolated rat peritoneal mast cells.

Materials:

- Male Wistar rats
- Hanks' Balanced Salt Solution (HBSS)
- Bovine Serum Albumin (BSA)
- Percoll
- **Peptide 401** solutions of varying concentrations

- o-phthaldialdehyde (OPT)
- Perchloric acid
- NaOH
- Fluorometer

Procedure:

- Isolation of Rat Peritoneal Mast Cells:
 - Euthanize a rat and inject 10-15 mL of HBSS containing 0.1% BSA into the peritoneal cavity.
 - Gently massage the abdomen for 2-3 minutes.
 - Aspirate the peritoneal fluid and transfer it to a centrifuge tube.
 - Centrifuge the cell suspension and resuspend the pellet in fresh HBSS.
 - Purify the mast cells by centrifugation over a Percoll gradient.
 - Wash the purified mast cells and resuspend them in HBSS with 0.1% BSA at a concentration of approximately 10^5 cells/mL.
- Histamine Release Assay:
 - Pre-warm the mast cell suspension to 37°C.
 - In microcentrifuge tubes, add aliquots of the mast cell suspension.
 - Add different concentrations of **Peptide 401** to the tubes. Include a control with buffer only (spontaneous release) and a control with a cell lysing agent like Triton X-100 (total histamine).
 - Incubate the tubes at 37°C for 15-30 minutes.
 - Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

- Histamine Quantification (Fluorometric Assay):
 - Transfer the supernatants to new tubes.
 - To an aliquot of the supernatant, add NaOH and then OPT solution.
 - After a short incubation, add phosphoric acid to stabilize the fluorescent product.
 - Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.
 - Calculate the percentage of histamine release for each sample relative to the total histamine content.

Conclusion

Peptide 401 from honeybee venom is a fascinating and potent bioactive peptide with dual, concentration-dependent effects on the inflammatory response. Its ability to degranulate mast cells and its significant anti-inflammatory properties make it a subject of ongoing research for potential therapeutic applications. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for advancing our knowledge and harnessing the therapeutic potential of this intriguing natural compound. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of **Peptide 401**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A comparison of histamine secretion from peritoneal mast cells of the rat and hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning G proteins on and off using peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of alkaline earth cations on the release of histamine from rat peritoneal mast cells treated with compound 48/80 and peptide 401 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides and histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A peptide antagonist derived from platelet-derived growth factor induces histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peptide 401: A Technical Guide to its Discovery, Origin, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549713#peptide-401-discovery-and-origin-in-bee-venom]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com